2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
2-{[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a phthalazine core substituted with a 4-chlorophenyl group at the 4-position. The sulfanyl (-S-) linker bridges the phthalazine moiety to an acetamide group, which is further substituted with a 2-ethoxyphenyl ring.
Properties
Molecular Formula |
C24H20ClN3O2S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-2-30-21-10-6-5-9-20(21)26-22(29)15-31-24-19-8-4-3-7-18(19)23(27-28-24)16-11-13-17(25)14-12-16/h3-14H,2,15H2,1H3,(H,26,29) |
InChI Key |
MOTRKTXPFHIYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazinyl sulfanyl intermediate, followed by the introduction of the ethoxyphenyl acetamide group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates while maintaining product quality. Additionally, purification methods like recrystallization and chromatography are utilized to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with parameters like temperature, solvent, and catalyst being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives, each with unique properties.
Scientific Research Applications
2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
2-{[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Core structure : Phthalazine with 4-chlorophenyl substitution.
- Linker : Sulfanyl group.
- Acetamide substitution : 2-ethoxyphenyl.
- Key features : The ethoxy group (-OCH₂CH₃) at the phenyl ortho position may enhance lipophilicity and influence binding interactions. The phthalazine core could engage in π-π stacking or hydrogen bonding .
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e)
- Core structure : Thiazole and triazole rings.
- Linker: Triazole and quinoxaline-oxy-methyl groups.
- Acetamide substitution : 4-(4-chlorophenyl)thiazol-2-yl.
- Synthesized via Cu-catalyzed click chemistry, suggesting modular derivatization .
2-[(4-Chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core structure : Simple phenyl rings.
- Linker : Sulfanyl group.
- Acetamide substitution : 4-(trifluoromethoxy)phenyl.
- Key differences : The trifluoromethoxy (-OCF₃) group is highly electronegative and lipophilic, which may improve metabolic stability compared to the ethoxy group in the target compound. This derivative lacks the phthalazine ring, simplifying synthesis but reducing π-system interactions .
N-(2-Chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core structure : Triazole ring with methyl and 4-ethoxyphenyl substituents.
- Linker : Sulfanyl group.
- Acetamide substitution : 2-chlorophenyl.
- The 4-ethoxyphenyl group mirrors the ethoxy substitution in the target compound but on a different aromatic system .
Pharmacological and Physicochemical Properties
Key observations :
- Synthetic complexity : Phthalazine-containing compounds (target) may require multi-step synthesis, whereas triazole derivatives (e.g., ) leverage click chemistry for efficiency.
- Bioactivity : Triazole and thiazole derivatives (e.g., ) are frequently associated with antimicrobial or anti-inflammatory activities, suggesting possible shared targets with the phthalazine analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
